tetrakis(prop-2-enyl)azanium;chloride
Overview
Description
Scientific Research Applications
Crystal Structure Analysis
- Conformational Analyses in Different Environments: 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives, related to 2-Propen-1-aminium, show varied crystallization patterns and hydrogen-bonded chains in their crystal structures. This analysis is crucial for understanding the molecular conformations and intermolecular interactions of similar compounds (Nitek et al., 2020).
Synthesis and Chemical Reactivity
- Precursor for Various Alkenes: 2-Tributylstannyl-2-propen-1-yl acetate, related to the compound , serves as a useful precursor in the synthesis of a variety of 2-tributylstannyl-1-alkenes. This highlights its role in facilitating diverse chemical reactions (Bellina et al., 1994).
Medicinal Chemistry and Drug Design
- Building Blocks for Pharmacologically Active Compounds: Compounds similar to 2-Propen-1-aminium have been used as building blocks in the synthesis of pharmacologically active compounds. This includes applications in the creation of drugs with potential anticonvulsant and other therapeutic activities (Nitek et al., 2022).
Photocatalysis and Material Science
- Photocatalytic Properties in Metal-Organic Frameworks: The use of related ligands in metal-organic frameworks demonstrates interesting photocatalytic properties. These frameworks, featuring ligands similar to 2-Propen-1-aminium, have potential applications in selective sorption and photoreaction processes (Fu et al., 2014).
Catalysis and Chemical Reactions
- Role in Suzuki–Miyaura Cross-Coupling Reaction: Trinuclear N-heterocyclic carbene–palladium(II) complexes, synthesized using compounds similar to 2-Propen-1-aminium, show effectiveness in catalyzing Suzuki–Miyaura coupling reactions. This underlines the compound's significance in facilitating complex chemical reactions (Wang et al., 2016).
Safety and Hazards
“2-Propen-1-aminium, N,N,N-tri-2-propen-1-yl-, chloride (1:1)” is classified as a hazardous chemical . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, such as chemical impermeable gloves, is advised. Adequate ventilation should be ensured and all sources of ignition should be removed .
Properties
IUPAC Name |
tetrakis(prop-2-enyl)azanium;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N.ClH/c1-5-9-13(10-6-2,11-7-3)12-8-4;/h5-8H,1-4,9-12H2;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIXKEXVXNUDOX-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[N+](CC=C)(CC=C)CC=C.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074612 | |
Record name | 2-Propen-1-aminium, N,N,N-tri-2-propen-1-yl-, chloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13107-10-3 | |
Record name | 2-Propen-1-aminium, N,N,N-tri-2-propen-1-yl-, chloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13107-10-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propen-1-aminium, N,N,N-tri-2-propen-1-yl-, chloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013107103 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propen-1-aminium, N,N,N-tri-2-propen-1-yl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propen-1-aminium, N,N,N-tri-2-propen-1-yl-, chloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Propen-1-aminium, N,N,N-tri-2-propen-1-yl-, chloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.321 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Propen-1-aminium, N,N,N-tri-2-propen-1-yl-, chloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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